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molecular formula C14H14N2O2 B8812625 Hydroxy(6-methyl-2-pyridyl)methyl 6-methyl-2-pyridyl ketone CAS No. 7252-50-8

Hydroxy(6-methyl-2-pyridyl)methyl 6-methyl-2-pyridyl ketone

Cat. No. B8812625
M. Wt: 242.27 g/mol
InChI Key: IDUIGZZRUKXMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989583B2

Procedure details

In addition, in the reaction between 2-pyridinecarboxaldehyde with (6-methylpyridine-2-yl)methanol shown below as reaction 5, the main products obtained are keto-enol compounds: 2-hydroxy-1,2-bis(6-methyl-2-pyridyl)-1-ethanone and 2-hydroxy-1-(6-methyl-2-pyridyl)-2-(2-pyridyl)-1-ethanone. Subsequent treatment with solvent produces 1,2-bis(6-methylpyridine-2-yl)ethane-1,2-dione and 1-(pyridine-2-yl)-2-(6-methylpyridine-2-yl)ethane-1,2-dione and in a much lesser quantity 1,2-bis(6-methylpyridine-2-yl)ethene-1,2-diol (M. J. Percino, V. M. Chapela, O. Urzua, H. Toribio, C. Rodriguez-Barbarin Journal of Chemical Research, (2007), 187).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
keto-enol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-hydroxy-1-(6-methyl-2-pyridyl)-2-(2-pyridyl)-1-ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1C=O.CC1N=C(CO)C=CC=1.[OH:18][CH:19]([C:29]1[CH:34]=[CH:33][CH:32]=[C:31]([CH3:35])[N:30]=1)[C:20]([C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([CH3:28])[N:23]=1)=[O:21].[OH:36][CH:37]([C:47]1[CH:52]=[CH:51][CH:50]=[CH:49][N:48]=1)[C:38]([C:40]1[CH:45]=[CH:44][CH:43]=[C:42]([CH3:46])[N:41]=1)=[O:39]>>[CH3:35][C:31]1[N:30]=[C:29]([C:19](=[O:18])[C:20]([C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([CH3:28])[N:23]=2)=[O:21])[CH:34]=[CH:33][CH:32]=1.[N:48]1[CH:49]=[CH:50][CH:51]=[CH:52][C:47]=1[C:37](=[O:36])[C:38]([C:40]1[CH:45]=[CH:44][CH:43]=[C:42]([CH3:46])[N:41]=1)=[O:39]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC(=N1)CO
Step Two
Name
keto-enol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)C1=NC(=CC=C1)C)C1=NC(=CC=C1)C
Step Four
Name
2-hydroxy-1-(6-methyl-2-pyridyl)-2-(2-pyridyl)-1-ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)C1=NC(=CC=C1)C)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
shown below as reaction 5
CUSTOM
Type
CUSTOM
Details
the main products obtained

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)C(C(=O)C1=NC(=CC=C1)C)=O
Name
Type
product
Smiles
N1=C(C=CC=C1)C(C(=O)C1=NC(=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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